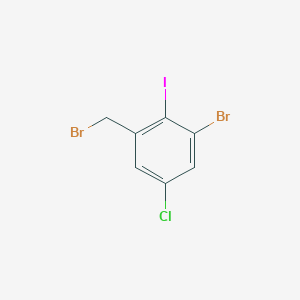

1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene is an aromatic compound with a complex structure featuring multiple halogen substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is to introduce the halogen substituents sequentially through electrophilic aromatic substitution reactions. For example:

Chlorination: Chlorine (Cl2) can be introduced using similar conditions with iron(III) chloride (FeCl3) as the catalyst.

Iodination: Iodine (I2) can be introduced using an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is particularly reactive towards nucleophiles, leading to substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the halogen atoms.

Coupling Reactions: The presence of multiple halogens makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide (OH-), alkoxides (RO-), and amines (NH2-). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products depend on the specific reaction and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene has several applications in scientific research:

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene in chemical reactions involves the interaction of its halogen substituents with various reagents. For example, in nucleophilic substitution, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The presence of multiple halogens can also influence the compound’s reactivity and selectivity in different reactions.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-chloropropane: Another halogenated compound with similar reactivity.

1-Bromo-3-methylbenzene: Shares the bromine substituent but lacks the complexity of multiple halogens.

1-Iodo-3-chlorobenzene: Contains iodine and chlorine but lacks the bromomethyl group.

Uniqueness: 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene is unique due to the presence of multiple halogen substituents, which confer distinct reactivity and potential for diverse applications. Its structure allows for selective reactions and the formation of complex products not easily achievable with simpler halogenated compounds.

Biologische Aktivität

1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is primarily utilized as a building block in the synthesis of complex organic molecules and pharmaceuticals, and it plays a significant role in enzyme inhibition studies and protein-ligand interactions.

The molecular structure of this compound features multiple halogen substituents, which enhance its reactivity and biological activity. The presence of bromine, chlorine, and iodine atoms allows for diverse interactions with biological targets, making it a valuable compound in biochemical research.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on various molecular targets such as enzymes, receptors, or nucleic acids. The halogenation pattern enables selective binding, leading to inhibition or modulation of target activities. This mechanism is particularly relevant in studies focused on enzyme inhibition and drug development.

Biological Activity

This compound has been investigated for several biological activities:

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, making it useful in studying enzyme kinetics and mechanisms. For instance, it has been employed in the development of inhibitors for purine nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism.

2. Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy against resistant strains of Mycobacterium tuberculosis has been noted, showcasing its potential as an antitubercular agent.

3. Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on specific cancer cell lines. The selectivity towards certain cell types suggests its potential role in targeted cancer therapies.

Case Studies

Several studies highlight the biological implications of this compound:

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of novel PNP inhibitors based on this compound. The results indicated low nanomolar inhibitory activities against both human and Mycobacterium tuberculosis PNP enzymes, emphasizing its potential in treating tuberculosis .

Case Study 2: Antimicrobial Properties

Research conducted on quinolone derivatives demonstrated that compounds related to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum activity underscores the compound's versatility in pharmaceutical applications.

Data Table: Biological Activities Summary

Eigenschaften

IUPAC Name |

1-bromo-3-(bromomethyl)-5-chloro-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClI/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHCUANHKONOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)I)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.